molecular formula C10H20O B8814048 1-Tert-butylcyclohexan-1-ol CAS No. 20344-52-9

1-Tert-butylcyclohexan-1-ol

Cat. No. B8814048
Key on ui cas rn: 20344-52-9
M. Wt: 156.26 g/mol
InChI Key: FDZSOJOJVCBNNI-UHFFFAOYSA-N
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Patent
US08470982B2

Procedure details

According to Example 2, t-BuMgCl.LiCl (1.01 M in THF 2.18 mL; 2.20 mmol; 1.10 equiv) was reacted with cyclohexanone (178 mg; 2.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 6.06 mL, 2.00 mmol, 1.00 equiv). Column chromatographical purification (silica; pentane:Et2O, 9:1) afforded the desired product as colorless oil, which started to crystallize after being chilled, mp=49−50° C. (287 mg, 92%).
Name
t-BuMgCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.18 mL
Type
reactant
Reaction Step Two
Quantity
178 mg
Type
reactant
Reaction Step Two
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Cl)([CH3:4])([CH3:3])[CH3:2].[Li+].[Cl-].[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[C:1]([C:9]1([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
t-BuMgCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Two
Name
Quantity
2.18 mL
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
178 mg
Type
reactant
Smiles
C1(CCCCC1)=O
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Column chromatographical purification (silica; pentane:Et2O, 9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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